molecular formula C10H15F3N2O B7639492 5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile

5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile

Cat. No. B7639492
M. Wt: 236.23 g/mol
InChI Key: ZGGIMMGYMFKJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HPPN and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of HPPN is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. HPPN has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. HPPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPN has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HPPN inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of AKT. HPPN has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that HPPN has low toxicity and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

HPPN has several advantages for lab experiments, including its high purity and stability. HPPN can be easily synthesized and purified, making it a suitable compound for use in various scientific applications. However, HPPN has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of HPPN. One direction is the development of new synthetic methods for HPPN that improve yield and purity. Another direction is the evaluation of HPPN for its potential applications in drug discovery and development. HPPN may have applications as a lead compound for the development of new anticancer drugs. Additionally, the study of the mechanism of action of HPPN may provide insights into the regulation of cell growth and survival.

Synthesis Methods

HPPN can be synthesized using various methods, including the reaction of 3-(trifluoromethyl)pyrrolidine with 5-bromopentanenitrile in the presence of a base. Another method involves the reaction of 3-(trifluoromethyl)pyrrolidine with 5-chloropentanenitrile in the presence of a palladium catalyst. The yield and purity of HPPN depend on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

HPPN has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, HPPN has been evaluated for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. In material science, HPPN has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, HPPN has been used as a chiral auxiliary for the synthesis of optically active compounds.

properties

IUPAC Name

5-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O/c11-10(12,13)9(16)4-7-15(8-9)6-3-1-2-5-14/h16H,1-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGIMMGYMFKJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C(F)(F)F)O)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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